Perfluorononanoyl fluoride

Descripción general

Descripción

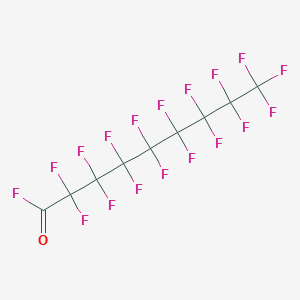

Perfluorononanoyl fluoride is a perfluorinated compound characterized by a carbon chain where all hydrogen atoms are replaced by fluorine atoms. This substitution results in a highly stable compound with unique chemical and physical properties. This compound is part of a broader class of perfluorinated compounds known for their resistance to thermal and chemical degradation .

Mecanismo De Acción

Target of Action

Perfluorononanoyl fluoride is a type of perfluorinated compound (PFC) that primarily targets the fluoride ion receptors in various biological systems . The fluoride ions interact with these receptors, leading to a series of biochemical reactions .

Mode of Action

This compound interacts with its targets through a process known as alkylation . This process involves the replacement of a hydrogen atom by a fluorine atom, resulting in the formation of a strong carbon-fluorine bond . This bond is extremely stable, making this compound resistant to biological degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fluoride-ion addition to the carbonyl group of an acid anion . This reaction leads to the formation of perfluoroalkoxy anions . The equilibrium of this reaction is shifted to the left, favoring the formation of the original compounds .

Pharmacokinetics

The pharmacokinetics of this compound, like other PFCs, are governed by pH and storage in bone . The compound diffuses across cell membranes more easily in its hydrofluoric acid (HF) form than as a fluoride ion .

Result of Action

The result of this compound’s action is the formation of highly stable compounds due to the strong carbon-fluorine bonds . These compounds are resistant to biological degradation, leading to their persistence in the environment .

Action Environment

Environmental factors play a significant role in influencing the action, efficacy, and stability of this compound. The compound’s resistance to degradation makes it persist in the environment, leading to bioaccumulation and potential biomagnification . The presence of other chemicals in the environment, such as halogen-containing compounds, can also influence the compound’s reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perfluorononanoyl fluoride can be synthesized through various methods. One common approach involves the fluorination of nonanoyl chloride using fluorinating agents such as cesium fluoride in a solvent like diglyme . The reaction typically requires controlled conditions to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorine and its compounds, ensuring safety and efficiency. Techniques such as solid-state reactions, solid-liquid reactions, and hydrothermal methods are employed to produce high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Perfluorononanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

Addition Reactions: The compound can add to unsaturated molecules, forming new carbon-fluorine bonds.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include cesium fluoride, dimethyl sulfate, and various alkylating agents. Reactions are typically carried out in polar aprotic solvents like diglyme, under controlled temperatures and pressures to optimize yields and minimize side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions can produce perfluorinated ethers, while substitution reactions can yield various perfluorinated derivatives .

Aplicaciones Científicas De Investigación

Perfluorononanoyl fluoride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Perfluorononanoyl fluoride is similar to other perfluorinated compounds such as perfluorooctanoic acid and perfluorooctanesulfonic acid. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine, resulting in high stability and resistance to degradation .

Uniqueness

What sets this compound apart is its specific carbon chain length and the presence of the fluoride functional group. This gives it unique properties that make it suitable for specific applications where other perfluorinated compounds may not be as effective .

Actividad Biológica

Perfluorononanoyl fluoride (PFNA) is a member of the perfluoroalkyl substances (PFAS) family, characterized by its unique chemical structure that includes a fully fluorinated carbon chain. This compound has garnered attention due to its potential biological activity and implications for human health and the environment. Understanding its biological effects is crucial for assessing risks associated with exposure.

Chemical Structure and Properties

PFNA is a perfluorinated carboxylic acid derivative, with the formula . Its structure contributes to its stability and resistance to degradation, which are hallmark characteristics of PFAS compounds.

Biological Activity Overview

The biological activity of PFNA has been studied primarily through its effects on various organ systems, particularly the liver and immune system. Below are key findings from recent research:

1. Toxicological Effects

- Liver Toxicity : PFNA exposure has been linked to significant liver effects in animal studies. A 90-day feeding study in rats indicated increases in liver weight and peroxisome proliferation, suggesting hepatotoxicity as a primary concern associated with PFNA exposure .

- Immunotoxicity : Research indicates that PFNA can adversely affect immune function. In C57BL/6 mice, PFNA exposure resulted in splenic atrophy and decreased lymphocyte viability, particularly affecting CD4+ T cells . Notably, the immune response to lipopolysaccharide (LPS) was altered, with increased serum levels of TNFα observed in PFNA-treated mice .

2. Reproductive Toxicity

Studies have shown that PFNA can disrupt endocrine functions and reproductive health. In male mice, PFNA decreased steroid hormone production by affecting gene expression related to steroidogenesis . Changes in testicular protein levels related to hormone synthesis were also noted, indicating potential reproductive toxicity .

Case Studies

Several case studies have evaluated the health effects of PFNA in occupational settings:

- Occupational Exposure Study : A long-term epidemiological study involving employees exposed to PFNA blends found no significant adverse clinical effects over a decade of monitoring. However, subtle changes in liver function tests were noted, warranting further investigation into chronic low-level exposures .

- Developmental Toxicity : In developmental studies involving pregnant mice, exposure to PFNA resulted in increased liver weights and other developmental effects in offspring, highlighting the potential risks during critical growth periods .

Table 1: Summary of Biological Effects of PFNA

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCKTXXONYSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895554 | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-95-2 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecafluorononanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.